4-(Dimethylamino)oxane-4-carboxylic acid
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Overview
Description
4-(Dimethylamino)oxane-4-carboxylic acid is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group attached to an oxane ring, and a carboxylic acid functional group. Its molecular formula is C_9H_11NO_2, and it has a molecular weight of 165.1891 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)oxane-4-carboxylic acid typically involves the reaction of dimethylaminoethanol with a suitable carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the oxane ring.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process. The initial step involves the reaction of dimethylaminoethanol with a carboxylic acid derivative, followed by cyclization to form the oxane ring. The resulting product is then purified through crystallization or distillation to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)oxane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Substitution reactions involve the replacement of a functional group in the compound with another group, often using nucleophiles or electrophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the reagents and conditions used.
Scientific Research Applications
4-(Dimethylamino)oxane-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of various chemical products, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-(Dimethylamino)oxane-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact mechanism may vary depending on the specific application and biological system involved.
Comparison with Similar Compounds
4-(Dimethylamino)benzaldehyde
4-(Dimethylamino)pyridine
4-(Dimethylamino)phenylacetic acid
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Properties
IUPAC Name |
4-(dimethylamino)oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-9(2)8(7(10)11)3-5-12-6-4-8/h3-6H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWURPLGFLSYAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCOCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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